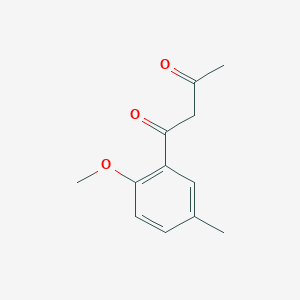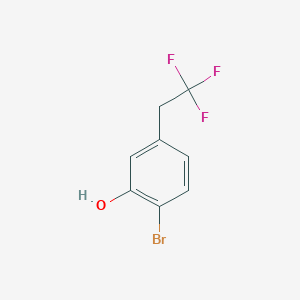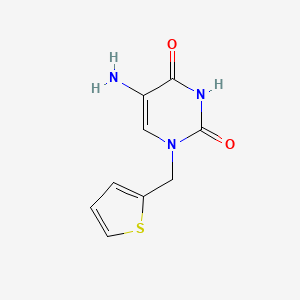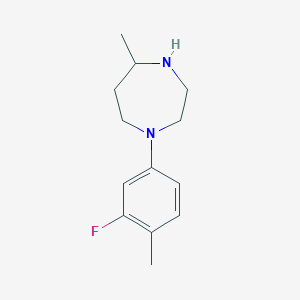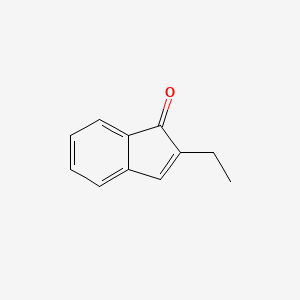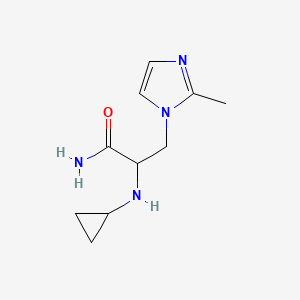
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a 2-methyl-1H-imidazol-1-yl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with a suitable acylating agent to form the cyclopropylamino intermediate. This intermediate is then reacted with 2-methyl-1H-imidazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide can be compared with other similar compounds, such as:
2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)propanamide: This compound lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
2-(Cyclopropylamino)-3-(2-methyl-1H-pyrazol-1-yl)propanamide: The pyrazole ring in this compound may confer different chemical and biological properties compared to the imidazole ring.
2-(Cyclopropylamino)-3-(2-methyl-1H-triazol-1-yl)propanamide: The triazole ring may provide additional stability and different reactivity patterns compared to the imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H16N4O/c1-7-12-4-5-14(7)6-9(10(11)15)13-8-2-3-8/h4-5,8-9,13H,2-3,6H2,1H3,(H2,11,15) |
Clave InChI |
PRHBPDGCAIRBOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC(C(=O)N)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


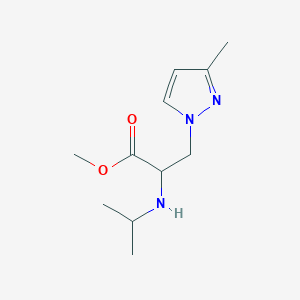

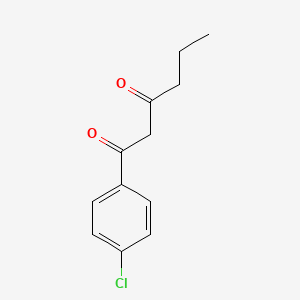


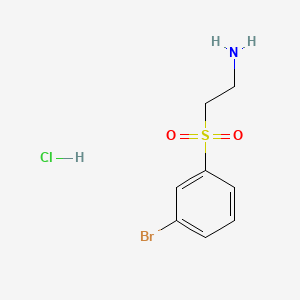
![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
